molecular formula C23H26N4O2 B12173524 7,8-dimethyl-1-(4-phenoxyphenyl)-3-(propan-2-yl)-1,2,3,4-tetrahydro-6H-pyrimido[1,2-a][1,3,5]triazin-6-one

7,8-dimethyl-1-(4-phenoxyphenyl)-3-(propan-2-yl)-1,2,3,4-tetrahydro-6H-pyrimido[1,2-a][1,3,5]triazin-6-one

Cat. No.: B12173524
M. Wt: 390.5 g/mol
InChI Key: VLTQGIQWYACYKF-UHFFFAOYSA-N
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Description

7,8-dimethyl-1-(4-phenoxyphenyl)-3-(propan-2-yl)-1,2,3,4-tetrahydro-6H-pyrimido[1,2-a][1,3,5]triazin-6-one is a complex organic compound with a unique structure that combines multiple functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7,8-dimethyl-1-(4-phenoxyphenyl)-3-(propan-2-yl)-1,2,3,4-tetrahydro-6H-pyrimido[1,2-a][1,3,5]triazin-6-one involves multiple steps, including the formation of the pyrimido[1,2-a][1,3,5]triazin-6-one core and the introduction of the phenoxyphenyl and propan-2-yl groups. The reaction conditions typically involve the use of strong bases, such as sodium hydride, and solvents like dimethylformamide (DMF) to facilitate the reactions.

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic routes to increase yield and reduce costs. This can include the use of continuous flow reactors and other advanced techniques to streamline the synthesis process.

Chemical Reactions Analysis

Types of Reactions

7,8-dimethyl-1-(4-phenoxyphenyl)-3-(propan-2-yl)-1,2,3,4-tetrahydro-6H-pyrimido[1,2-a][1,3,5]triazin-6-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: The phenoxyphenyl group can undergo electrophilic aromatic substitution reactions with reagents like bromine or nitric acid.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic conditions.

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Bromine in carbon tetrachloride or nitric acid in sulfuric acid.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids, while reduction can yield alcohols or amines.

Scientific Research Applications

7,8-dimethyl-1-(4-phenoxyphenyl)-3-(propan-2-yl)-1,2,3,4-tetrahydro-6H-pyrimido[1,2-a][1,3,5]triazin-6-one has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme activity.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 7,8-dimethyl-1-(4-phenoxyphenyl)-3-(propan-2-yl)-1,2,3,4-tetrahydro-6H-pyrimido[1,2-a][1,3,5]triazin-6-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • 7,8-dimethyl-1-(4-methoxyphenyl)-3-(propan-2-yl)-1,2,3,4-tetrahydro-6H-pyrimido[1,2-a][1,3,5]triazin-6-one
  • 7,8-dimethyl-1-(4-chlorophenyl)-3-(propan-2-yl)-1,2,3,4-tetrahydro-6H-pyrimido[1,2-a][1,3,5]triazin-6-one

Uniqueness

The uniqueness of 7,8-dimethyl-1-(4-phenoxyphenyl)-3-(propan-2-yl)-1,2,3,4-tetrahydro-6H-pyrimido[1,2-a][1,3,5]triazin-6-one lies in its specific substitution pattern and the presence of the phenoxyphenyl group, which can impart distinct chemical and biological properties compared to similar compounds.

Properties

Molecular Formula

C23H26N4O2

Molecular Weight

390.5 g/mol

IUPAC Name

7,8-dimethyl-1-(4-phenoxyphenyl)-3-propan-2-yl-2,4-dihydropyrimido[1,2-a][1,3,5]triazin-6-one

InChI

InChI=1S/C23H26N4O2/c1-16(2)25-14-26(23-24-18(4)17(3)22(28)27(23)15-25)19-10-12-21(13-11-19)29-20-8-6-5-7-9-20/h5-13,16H,14-15H2,1-4H3

InChI Key

VLTQGIQWYACYKF-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N=C2N(CN(CN2C1=O)C(C)C)C3=CC=C(C=C3)OC4=CC=CC=C4)C

Origin of Product

United States

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